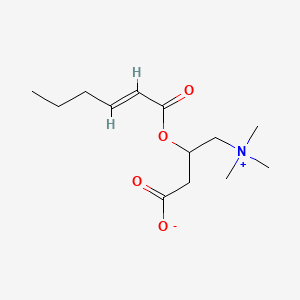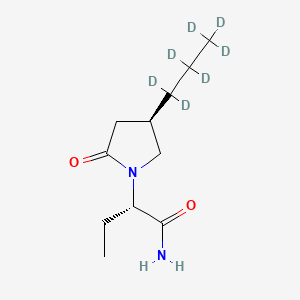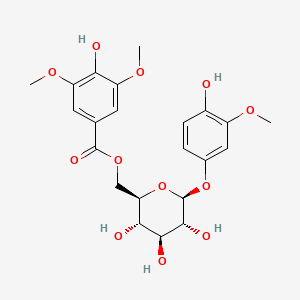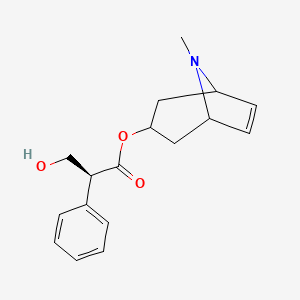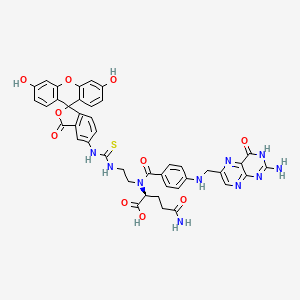
Folate-FITC
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Folate Fitc has been used in trials studying the diagnostic of Ovarian Cancer.
Folate-FITC is a conjugate consisting of fluorescein isothiocyanate (FITC) conjugated with folate with potential antineoplastic activity. Folate-FITC binds to folate receptors, which are overexpressed on the surfaces of many cancer cells including kidney and ovarian cancer cells. Once bound to the cancer cell through the folate moiety of the conjugate, circulating anti-fluorescein antibodies may recognize and bind to the FITC moiety, resulting in antibody-dependent cellular cytotoxicity.
Wissenschaftliche Forschungsanwendungen
Folate in Mood Disorders
Folate, as a nutraceutical, is widely used in the treatment of mood disorders, particularly bipolar disorder. Folate plays a crucial role in one-carbon metabolism, impacting methylation reactions essential for monoamine synthesis and homocysteine regulation. A link between folate levels and mood disorders, as well as antidepressant response, has been established. Biologically active forms of folate, which do not require biochemical conversion, may be beneficial in treating bipolar disorder by correcting mood stabilizer-associated functional folate deficiency and improving monoamine synthesis (Baek et al., 2013).
Folate and Cancer
Folate's role in methylation reactions and DNA/RNA synthesis suggests its importance in carcinogenesis. Epidemiological and experimental evidence indicates that low folate status may promote cancer development. Studies suggest that low folate levels are associated with cytogenetic abnormalities and that folate status plays a role early in the neoplastic process. The relationship between folate and cancer, particularly colorectal cancer, is complex, with folate having dual modulatory effects depending on the timing and dose of folate intervention (Glynn & Albanes, 1994; Ulrich, 2005; Kim, 2007).
Folate in Nutrigenetics and Epigenetics
Folate's involvement in one-carbon transfer reactions makes it crucial for DNA methylation and nucleotide synthesis. Genetic variability in folate metabolism can influence cancer risk, benefits from folate intake, and biological mechanisms associated with carcinogenesis. Furthermore, maternal plasma folate levels during pregnancy are associated with epigenome-wide DNA methylation in newborns, suggesting the impact of maternal folate on the developing epigenome and health outcomes in offspring (Ulrich, 2005; Joubert et al., 2016).
Folate in Cognitive Function and Mental Health
Folate deficiency is common among individuals aged ≥ 65 years and is associated with mild cognitive impairment, dementia, and depression. The underlying mechanisms may involve hyperhomocysteinemia, methylation reactions, and DNA synthesis. However, the efficacy of folic acid supplementation in improving cognitive function or slowing cognitive decline is not yet fully established. There is some evidence suggesting folate's role in improving cognitive symptoms and depressive symptoms in various subpopulations (Araújo et al., 2015; Zhao et al., 2018; Fava & Mischoulon, 2010; Taylor et al., 2004; Young, 2007).
Folate in Vision Health
Folate, being crucial for rapidly growing tissues and cell metabolism, is implicated in many diseases, including those affecting eye health. Folate transport proteins present in certain eye tissues underline FA's role in eye development and potentially in preventing or addressing eye diseases (Sijilmassi, 2019).
Folate in Targeted Drug Delivery
The folate receptor is a potential target for tumor-selective drug delivery. Conjugates of folic acid and anti-folate receptor antibodies can be taken up by cancer cells via receptor-mediated endocytosis, providing a mechanism for targeted delivery to cells expressing folate receptors. This strategy has been evaluated for a wide range of diseases, with substantial efficacy found both in vitro and in vivo (Zhao, Li, & Lee, 2008; Ke, Mathias, & Green, 2004).
Eigenschaften
CAS-Nummer |
583037-91-6 |
|---|---|
Produktname |
Folate-FITC |
Molekularformel |
C42H36N10O10S |
Molekulargewicht |
872.87 |
IUPAC-Name |
(2S)-5-amino-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]-[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]ethyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C42H36N10O10S/c43-33(55)12-11-30(38(58)59)52(37(57)20-1-3-21(4-2-20)46-18-23-19-47-35-34(48-23)36(56)51-40(44)50-35)14-13-45-41(63)49-22-5-8-27-26(15-22)39(60)62-42(27)28-9-6-24(53)16-31(28)61-32-17-25(54)7-10-29(32)42/h1-10,15-17,19,30,46,53-54H,11-14,18H2,(H2,43,55)(H,58,59)(H2,45,49,63)(H3,44,47,50,51,56)/t30-/m0/s1 |
InChI-Schlüssel |
ZMTAPBHUSYTHBY-PMERELPUSA-N |
SMILES |
C1=CC(=CC=C1C(=O)N(CCNC(=S)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)C(CCC(=O)N)C(=O)O)NCC7=CN=C8C(=N7)C(=O)NC(=N8)N |
Synonyme |
EC-17 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



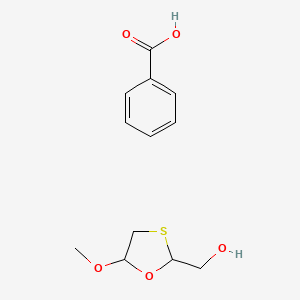


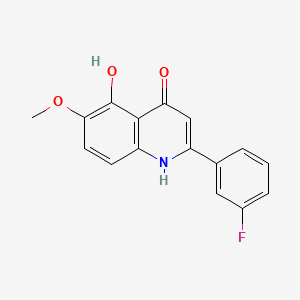
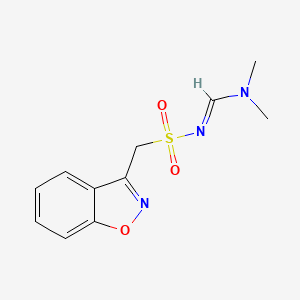
![(E)-but-2-enedioic acid;[2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenyl] 2-methylpropanoate](/img/structure/B569106.png)
